1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one
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Description
1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one is a useful research compound. Its molecular formula is C28H27N7O2 and its molecular weight is 493.571. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
- Synthesis and Anticancer Activity : A heterocyclic compound structurally related to the query compound showed promising in vitro anticancer activities against human bone cancer cell lines. This study provides insights into the potential of similar compounds in cancer therapy (G. Lv et al., 2019).
Antidepressant and Antianxiety Properties
- Pharmacological Evaluation : A series of compounds including derivatives of the query compound were synthesized and evaluated for their antidepressant and antianxiety activities. This research underlines the potential of these compounds in psychiatric treatment (J. Kumar et al., 2017).
Antimicrobial Studies
- Antimicrobial Activities : A study involving derivatives of the query compound revealed significant antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (R. Rajkumar et al., 2014).
Molecular Docking for Antiviral Activity
- Molecular Docking Studies : The compound's derivatives have been used in molecular docking studies to explore potential antiviral activities. This suggests their applicability in the development of antiviral drugs (G. Lv et al., 2019).
Polymer Science
- Polymer Synthesis : A study focused on the ring-opening copolymerization of related compounds with piperazine, leading to the creation of polymers with expanded π-conjugation systems. This has implications for materials science and engineering (I. Yamaguchi et al., 2008).
Crystal Structure Analysis
- Structural Characterization : The structural aspects of similar compounds have been explored through crystallography, contributing to a better understanding of their chemical properties (Y. Miyata et al., 2004).
Anticonvulsant Activity
- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, offering potential avenues for the development of new treatments for seizure disorders (J. Obniska et al., 2006).
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2/c1-20(36)21-7-9-23(10-8-21)32-13-15-33(16-14-32)27(37)12-11-26-29-30-28-25-19-24(22-5-3-2-4-6-22)31-35(25)18-17-34(26)28/h2-10,17-18,24-25,28,30-31H,11-16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQBUMTFLQKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NNC4N3C=CN5C4CC(N5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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